Cas no 1677-37-8 (6-Fluoroquinoline-2,4-diol)

6-Fluoroquinoline-2,4-diol 化学的及び物理的性質

名前と識別子

-

- 6-Fluoroquinoline-2,4-diol

- 6-FLUORO-2,4-DIHYDROXYQUINOLINE

- 6-fluoro-4-hydroxy-1H-quinolin-2-one

- 6-flouro-4-hydroxyl-2-quinolone

- 6-Fluor-4-hydroxy-carbostyril

- 6-fluoro-4-hydroxy-2-quinolon

- 6-fluoro-4-hydroxy-1,2-dihydroquinolin-2-one

- MFCD12923124

- CS-0084840

- AKOS015909698

- 1677-37-8

- CHEMBL228313

- 6-fluoro-2-hydroxy-1H-quinolin-4-one

- G10308

- AKOS026727664

- F19188

- 6-fluoro-2-hydroxy-1,4-dihydroquinolin-4-one

- 2,4-Dihydroxy-6-Fluoroquinoline

- 6-Fluoro-2-hydroxyquinolin-4(1H)-one

- SY041639

- 6-fluoro-4-hydroxyquinolin-2(1H)-one

- AS-76031

- DTXSID30716324

- SCHEMBL4062622

- FT-0645908

- AE-406/41056735

- A882221

- SB67489

- 2(1H)-Quinolinone, 6-fluoro-4-hydroxy-

- 6-fluoro-4-hydroxy-2(1H)-quinolinone

-

- MDL: MFCD12923124

- インチ: InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)

- InChIKey: ZFBAAIYKVIMWHY-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=NC(=CC(=C2C=C1F)O)O

計算された属性

- せいみつぶんしりょう: 179.03800

- どういたいしつりょう: 179.038

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.477

- ふってん: 402.1 °C at 760 mmHg

- フラッシュポイント: 402.1 °C at 760 mmHg

- 屈折率: 1.628

- PSA: 53.35000

- LogP: 1.78510

6-Fluoroquinoline-2,4-diol セキュリティ情報

6-Fluoroquinoline-2,4-diol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Fluoroquinoline-2,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155480-1g |

6-Fluoro-4-hydroxyquinolin-2(1H)-one |

1677-37-8 | 95% | 1g |

¥593 | 2023-04-15 | |

| Chemenu | CM145061-10g |

6-Fluoroquinoline-2,4-diol |

1677-37-8 | 95% | 10g |

$701 | 2021-08-05 | |

| Chemenu | CM145061-1g |

6-Fluoroquinoline-2,4-diol |

1677-37-8 | 95% | 1g |

$116 | 2023-02-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ161-50mg |

6-Fluoroquinoline-2,4-diol |

1677-37-8 | 95+% | 50mg |

115.0CNY | 2021-07-14 | |

| A2B Chem LLC | AA89935-1g |

6-Fluoroquinoline-2,4-diol |

1677-37-8 | 95% | 1g |

$42.00 | 2024-01-03 | |

| 1PlusChem | 1P001Y0F-100mg |

2(1H)-Quinolinone, 6-fluoro-4-hydroxy- |

1677-37-8 | 95% | 100mg |

$14.00 | 2024-06-19 | |

| Ambeed | A630298-1g |

6-Fluoroquinoline-2,4-diol |

1677-37-8 | 95% | 1g |

$65.0 | 2025-03-04 | |

| Ambeed | A630298-5g |

6-Fluoroquinoline-2,4-diol |

1677-37-8 | 95% | 5g |

$223.0 | 2025-03-04 | |

| 1PlusChem | 1P001Y0F-250mg |

2(1H)-Quinolinone, 6-fluoro-4-hydroxy- |

1677-37-8 | 95% | 250mg |

$20.00 | 2024-06-19 | |

| Aaron | AR001Y8R-250mg |

2(1H)-Quinolinone, 6-fluoro-4-hydroxy- |

1677-37-8 | 97% | 250mg |

$18.00 | 2025-02-11 |

6-Fluoroquinoline-2,4-diol 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

6-Fluoroquinoline-2,4-diolに関する追加情報

Introduction to 6-Fluoroquinoline-2,4-diol (CAS No. 1677-37-8)

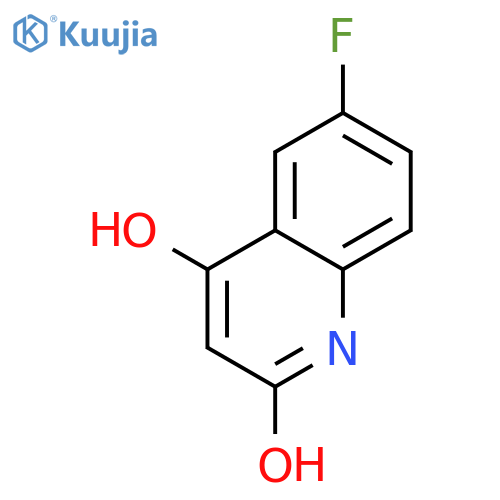

6-Fluoroquinoline-2,4-diol (CAS No. 1677-37-8) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its intriguing properties and potential applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their versatility and wide-ranging uses in drug discovery and materials science.

The molecular formula of 6-Fluoroquinoline-2,4-diol is C9H5FNO2, and its molecular weight is approximately 180.19 g/mol. The compound features a quinoline skeleton with two hydroxyl groups (-OH) at positions 2 and 4, and a fluorine atom at position 6. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and exploration in various chemical reactions.

Recent studies have highlighted the potential of 6-Fluoroquinoline-2,4-diol as a precursor for the synthesis of bioactive compounds with anti-inflammatory, antioxidant, and antimicrobial activities. For instance, researchers have demonstrated that derivatives of this compound exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in the development of anti-inflammatory drugs.

In addition to its pharmacological applications, 6-Fluoroquinoline-2,4-diol has also been explored for its role in materials science. The compound's aromaticity and functional groups make it an attractive candidate for use in the development of advanced materials such as organic semiconductors and sensors. Recent advancements in this area have shown that derivatives of this compound can exhibit desirable electronic properties for use in flexible electronics.

The synthesis of 6-Fluoroquinoline-2,4-diol typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the oxidation of a suitable quinoline derivative followed by selective fluorination at position 6. Recent optimizations in these processes have led to higher yields and improved selectivity, making the compound more accessible for research purposes.

From an environmental perspective, 6-Fluoroquinoline-2,4-diol has been studied for its biodegradation potential under various conditions. Research indicates that the compound undergoes rapid degradation under aerobic conditions due to its hydrophilic nature and the presence of electron-withdrawing groups such as hydroxyl and fluorine atoms.

In conclusion, 6-Fluoroquinoline-2,4-diol (CAS No. 1677-37-8) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers exploring new frontiers in drug discovery, materials science, and environmental chemistry.